molecular formula C21H16FNO2 B11970111 N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide CAS No. 303092-18-4

N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide

Cat. No.: B11970111
CAS No.: 303092-18-4
M. Wt: 333.4 g/mol
InChI Key: SAONBNMMRFLQDG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group, a methyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-benzoyl-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and increase production efficiency. Purification is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-5-methylphenyl)-1-naphthamide
  • N-(2-benzoyl-5-methylphenyl)-2-chlorobenzamide
  • N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide

Uniqueness

N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

303092-18-4

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-benzoyl-5-methylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C21H16FNO2/c1-14-11-12-17(20(24)15-7-3-2-4-8-15)19(13-14)23-21(25)16-9-5-6-10-18(16)22/h2-13H,1H3,(H,23,25)

InChI Key

SAONBNMMRFLQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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